molecular formula C9H12BrNO2S B14907923 5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide

5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide

Cat. No.: B14907923
M. Wt: 278.17 g/mol
InChI Key: PJEZYXQJPIIRNN-UHFFFAOYSA-N
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Description

5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds derived from thiophene have been extensively studied due to their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the lithiation of thiophene at low temperatures, followed by bromination and subsequent functionalization to introduce the carboxamide group . The reaction conditions often involve the use of n-butyllithium (n-BuLi) and bromine sources, with reactions carried out at temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives, including 5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed coupling reactions, such as Suzuki coupling, can be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium (n-BuLi), bromine, palladium catalysts, and various nucleophiles and electrophiles. Reaction conditions vary depending on the specific reaction but often involve low temperatures for lithiation and room temperature for coupling reactions .

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, leading to their bioactive effects. The presence of the bromine atom and the carboxamide group can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide is unique due to the presence of the methoxypropyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide

InChI

InChI=1S/C9H12BrNO2S/c1-13-6-2-5-11-9(12)7-3-4-8(10)14-7/h3-4H,2,5-6H2,1H3,(H,11,12)

InChI Key

PJEZYXQJPIIRNN-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC=C(S1)Br

Origin of Product

United States

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